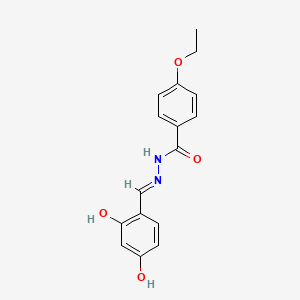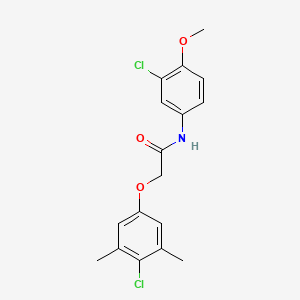
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, also known as CPP, is a synthetic compound that is widely used in scientific research. CPP is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor in the brain and nervous system. The sigma-1 receptor is involved in a variety of physiological and pathological processes, including pain, depression, anxiety, and neurodegeneration. CPP has been shown to have potential therapeutic applications in these areas, as well as in drug addiction and cancer.
Mecanismo De Acción
The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, enzymes, and signaling pathways in the brain and nervous system. Activation of the sigma-1 receptor by N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide leads to the modulation of these pathways, resulting in changes in neuronal excitability, neurotransmitter release, and other physiological processes. The exact mechanism of action of N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide is still being investigated, but it is thought to involve the modulation of calcium signaling, protein-protein interactions, and gene expression.
Biochemical and physiological effects:
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific context and experimental conditions. In general, N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been found to enhance neuronal survival and function, reduce inflammation and oxidative stress, and modulate synaptic plasticity and neurotransmitter release. N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has also been shown to have anti-tumor effects in various cancer cell lines, although the exact mechanism of this effect is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments, including its high selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its relatively short half-life, its potential for off-target effects, and the need for careful dosing and administration.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide and its therapeutic applications. One area of interest is the development of more selective and potent sigma-1 receptor agonists, as well as the identification of other compounds that can modulate this receptor. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, such as cancer and neurodegeneration, and the development of novel therapies based on this knowledge. Finally, there is also potential for the use of N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide as a tool in drug discovery and development, particularly in the area of pain and addiction.
Métodos De Síntesis
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with cyclopentylamine to form 4-fluorophenylcyclopentylamine, which is then reacted with pyrrolidine-2-carboxylic acid to form N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide. Other methods involve the use of different starting materials or reagents, such as 4-fluorophenylacetic acid or 4-fluorophenyl isocyanate.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been extensively studied in scientific research, particularly in the areas of neuroscience and pharmacology. Its ability to selectively activate the sigma-1 receptor has made it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been used in studies on pain, depression, anxiety, Alzheimer's disease, Parkinson's disease, and drug addiction, among others.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-13-9-7-12(8-10-13)15-6-3-11-19(15)16(20)18-14-4-1-2-5-14/h7-10,14-15H,1-6,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUMPDHSMOVHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-fluorophenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)
![6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)

![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)
![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)
![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)


![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6056917.png)
